3-(3-溴苯基)-1-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

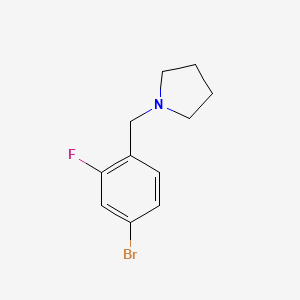

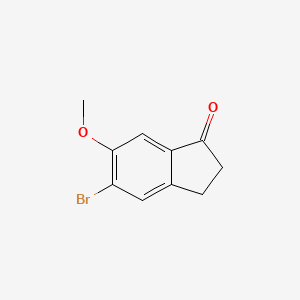

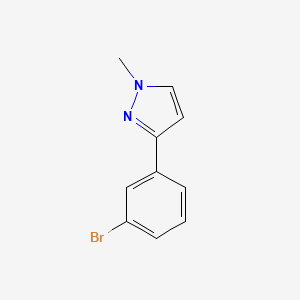

The compound "3-(3-bromophenyl)-1-methyl-1H-pyrazole" is a brominated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Bromophenyl groups are phenyl rings substituted with a bromine atom, which can influence the electronic and steric properties of the molecule. The presence of a methyl group on the pyrazole ring can further modify its chemical behavior and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated pyrazole derivatives often involves the functionalization of existing pyrazole compounds or the cyclization of precursor molecules. For example, the synthesis of 4-bromo-1-phenyl-1H-pyrazol-3-ol followed by methylation can lead to compounds similar to the one . The use of copper acetate as a catalyst can facilitate oxidative cyclization to form complex pyrazole structures . Additionally, the electro-catalyzed transformation of pyrazole derivatives in a green medium is an efficient method to obtain various pyrazole-related compounds .

Molecular Structure Analysis

The molecular structure of brominated pyrazole derivatives can be determined using techniques such as X-ray diffraction analysis. For instance, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated using this method, revealing important geometric parameters . Similarly, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were established, showing significant conformational details .

Chemical Reactions Analysis

The reactivity of brominated pyrazole derivatives can be influenced by the presence of substituents on the aromatic ring and the pyrazole core. For example, the bromine atom can participate in various chemical reactions, such as halogen-metal exchange or transition-metal-catalyzed cross-coupling reactions . The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be indicative of its reactivity in different chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazole derivatives can be studied through various spectroscopic and computational methods. Vibrational spectroscopy, such as FT-IR and FT-Raman, can provide insights into the bonding features of the molecule . Computational methods, including density functional theory (DFT) calculations, can predict the molecular electrostatic potential, non-linear optical properties, and other electronic characteristics . Solvatochromic studies can reveal how the compound's photophysical properties change with solvent polarity .

科学研究应用

生物医学应用

一项针对与3-(3-溴苯基)-1-甲基-1H-吡唑结构相关的化合物的研究展示了潜在的生物医学应用。具体而言,合成的化合物显示出在调节炎症性疾病方面的潜力。研究中的对接研究表明了其在生物医学领域的相关性,表明类似化合物有望在医学研究和治疗策略中得到应用 (Ryzhkova, Ryzhkov, & Elinson, 2020)。

抗癌活性

与3-(3-溴苯基)-1-甲基-1H-吡唑密切相关的1,3,4-三取代吡唑衍生物已被合成并针对各种人类癌细胞系进行了体外抗癌活性测试。研究表明,其中一些类似物对靶细胞系表现出显著的细胞毒性效应,展示了它们作为抗增殖剂的潜力,并为进一步探索这类化合物的抗癌性能铺平了道路 (Srour, Fahmy, Khater, El‐Manawaty, & Shalaby, 2018)。

光谱和荧光评估

一对与3-(3-溴苯基)-1-甲基-1H-吡唑结构相似的吡唑啉衍生物被合成,并对它们的光谱和荧光性质进行了深入研究。研究突出了这些化合物在需要特定荧光性质的领域中的潜在应用,表明类似结构的化合物可以在涉及荧光的各种科学和工业应用中得到利用 (Ibrahim, Al‐Refai, Ayub, & Ali, 2016)。

区域选择性合成和抗增殖研究

对新型吡唑衍生物进行了区域选择性合成,特定衍生物显示出对乳腺癌和白血病细胞的显著细胞毒性效应。这些发现展示了这类化合物在癌症治疗中的潜在治疗应用,强调了化学合成在新型抗癌药物开发中的重要性 (Ananda, Sharath Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017)。

安全和危害

未来方向

属性

IUPAC Name |

3-(3-bromophenyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVHBUUFMMMKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624885 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-1-methyl-1H-pyrazole | |

CAS RN |

425379-68-6 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)